Ethyl 2-oxoheptanoate

Description

Significance of Alpha-Keto Esters as Versatile Organic Synthons

The dual reactivity of alpha-keto esters allows them to participate in a wide array of chemical transformations. The ketone group can undergo nucleophilic addition and reduction, while the ester group can be hydrolyzed, transesterified, or converted into other functional groups. This versatility makes alpha-keto esters crucial intermediates in the synthesis of a variety of important organic molecules, including alpha-hydroxy acids and alpha-amino acids, which are fundamental building blocks of many biologically active compounds. Furthermore, they are employed in the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. np-mrd.org

Overview of Ethyl 2-Oxoheptanoate in Contemporary Academic Inquiry

This compound, with the chemical formula C9H16O3, is a specific alpha-keto ester that has garnered attention in synthetic chemistry. While extensive research specifically on this compound is not as widespread as for some other alpha-keto esters, its structural similarity to other well-studied analogs suggests its potential as a key intermediate. For instance, its chlorinated counterpart, ethyl 7-chloro-2-oxoheptanoate, is a known precursor in the synthesis of cilastatin (B194054), a pharmaceutical agent that inhibits the renal enzyme dehydropeptidase I. chemicalbook.comnbinno.com This highlights the potential of the this compound scaffold in medicinal chemistry and drug discovery.

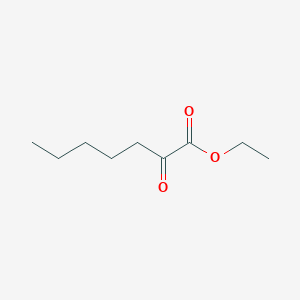

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBGVMOKNNQVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471630 | |

| Record name | Ethyl 2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13088-50-1 | |

| Record name | Ethyl 2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Alpha Keto Esters, Including Ethyl 2 Oxoheptanoate

Established Synthetic Routes for Alpha-Keto Esters

The synthesis of α-keto esters, such as ethyl 2-oxoheptanoate, is a significant area of research in organic chemistry due to their importance as intermediates in the production of biologically and medicinally relevant molecules like α-hydroxy acids and α-amino acids. nih.gov A variety of synthetic methods have been developed to introduce the α-keto ester functional group. nih.govresearchgate.net

Oxidative Esterification Approaches

Oxidative esterification provides a direct route to α-keto esters from α-keto acids. While specific examples for the direct oxidative esterification of 2-oxoheptanoic acid to its ethyl ester are not extensively detailed in the provided search results, the general principle involves the oxidation of an aldehyde or a related precursor. For instance, the oxidation of aldehydes to carboxylic acids can be efficiently catalyzed by heteropolyacids like H3+n[PMo12–nVnO40]·aq (HPA-n) in the presence of dioxygen. researchgate.netacademie-sciences.fr This methodology could potentially be adapted for the esterification of α-keto acids.

Another approach involves the oxidative cleavage of unsaturated fatty acids. google.comsim2.be This method, however, typically yields a mixture of aldehydes and oxocarboxylic acids and may not be a direct or high-yielding route to a specific α-keto ester like this compound. google.comsim2.be A metal-free oxidative esterification reaction has been developed using potassium xanthate, which can selectively form α-keto acid esters by modulating reaction conditions. mdpi.com This method avoids the use of transition metals and high-valent iodine reagents, offering a more environmentally compatible option. mdpi.com

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of esters and other carbonyl compounds. nih.govresearchgate.net These reactions typically involve the reaction of an organic halide with carbon monoxide and an alcohol in the presence of a palladium catalyst. nih.gov While a direct palladium-catalyzed synthesis of this compound was not explicitly found, the general methodology is widely applicable. nih.govresearchgate.net

A significant challenge in using reagents like ethyl chlorooxoacetate in transition metal-catalyzed C–H acylation reactions is the competing decarbonylation side reaction. nih.govacs.org In some instances of attempted palladium-catalyzed acylation to synthesize α-keto esters, the decarbonylative product was formed exclusively. nih.govacs.org However, palladium-catalyzed oxidative carbonylation reactions offer an alternative pathway that can potentially avoid the oxidative addition step. researchgate.net These methods have been used to synthesize a variety of carbonylated heterocycles and other complex molecules. mdpi.comdiva-portal.org

Grignard Reaction-Based Syntheses with Oxalic Esters

A common and straightforward method for synthesizing α-keto esters involves the reaction of Grignard reagents with derivatives of oxalic esters, such as diethyl oxalate (B1200264). mdpi.comresearchgate.netgoogle.comgoogle.comtandfonline.com This one-step reaction offers good substrate tolerance and can produce α-keto esters in moderate to good yields. mdpi.comtandfonline.com Specifically, the synthesis of ethyl 7-chloro-2-oxoheptanoate has been achieved by reacting the Grignard reagent derived from 1-bromo-5-chloropentane (B104276) with diethyl oxalate. google.comgoogle.com This suggests that a similar approach using a pentyl Grignard reagent would yield this compound.

The reaction conditions, particularly the solvent, can significantly influence the yield. For example, carrying out the Grignard addition to diethyl oxalate in tetrahydrofuran (B95107) (THF) instead of ether has been shown to produce primary aliphatic α-keto esters in 40-70% yield, whereas the reaction in ether gives much lower yields. tandfonline.com However, a potential drawback of this method is the difficulty in separating lower alkyl keto esters from the excess diethyl oxalate by distillation. tandfonline.com

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Pentylmagnesium bromide | Diethyl oxalate | This compound | 43 | tandfonline.com |

| 1-Bromo-5-chloropentane (as Grignard reagent) | Diethyl oxalate | Ethyl 7-chloro-2-oxoheptanoate | Not specified | google.comgoogle.com |

Acylation and Alkylation Methods

Acylation reactions provide another important route to α-keto esters. nih.govresearchgate.net Friedel–Crafts acylation of aromatic compounds with ethyl oxalyl chloride is a classic method, though its scope can be limited by the reactivity and selectivity issues associated with the reaction. mdpi.comacs.org A more modern approach involves the transition metal-catalyzed C-H acylation using reagents like ethyl chlorooxoacetate. nih.govresearchgate.netacs.org Platinum-catalyzed direct C–H acylation has been shown to be an efficient, oxidant-free, and additive-free method for introducing an α-keto ester functional group. nih.govresearchgate.net

Alkylation methods can also be employed. For instance, malonate derivatives can undergo a sequence of alkylation, oximation, and carbonylation to yield α-keto esters. mdpi.com

Claisen Condensation and Related Enolate Chemistry

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that produces β-keto esters. masterorganicchemistry.comgeeksforgeeks.orgpressbooks.publibretexts.orgyoutube.com The reaction involves the condensation of two ester molecules in the presence of a strong base. geeksforgeeks.org A "crossed" Claisen condensation, where the enolate of one ester reacts with a different, non-enolizable ester, can be used to synthesize a wider variety of β-keto esters. masterorganicchemistry.com While the classic Claisen condensation yields β-keto esters, modifications and related enolate chemistry can potentially be adapted for the synthesis of α-keto esters. For example, the reaction of an ester enolate with an acylating agent other than another ester molecule could lead to the desired α-keto ester structure. A specific example of Claisen condensation to produce this compound was found for a related compound, ethyl 5-ethyl-2-oxoheptanoate, which was synthesized from ethyl 4-ethylhexanoate and diethyl oxalate in the presence of sodium ethoxide. prepchem.com

| Reactant 1 | Reactant 2 | Base | Product |

| Ethyl 4-ethylhexanoate | Diethyl oxalate | Sodium ethoxide | Ethyl 5-ethyl-2-oxoheptanoate |

Biocatalytic Synthesis Pathways for Alpha-Keto Esters

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules, including intermediates for pharmaceuticals. core.ac.ukmdpi.comacs.org Enzymes such as ketoreductases, lipases, and dehydrogenases are employed for various transformations. core.ac.ukacs.org

For the synthesis of α-keto esters, biocatalytic approaches often involve the reduction of a precursor ketone. For example, the enantioselective microbial reduction of ethyl 2-oxo-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6'-naphthalenyl) acetate (B1210297) to the corresponding (R)-hydroxy ester has been demonstrated using Aureobasidium pullulans. mdpi.com Similarly, the reduction of ethyl-5-oxohexanoate has been achieved with high enantiomeric excess using Pichia methanolica. mdpi.com While a direct biocatalytic synthesis of this compound was not found in the search results, the synthesis of (S)-2-amino-6-oxoheptanoate has been accomplished using a PLP-dependent enzyme, CndF. semanticscholar.org This amino keto-ester exists in equilibrium with its cyclic Schiff base. semanticscholar.org This demonstrates the potential of biocatalysts to produce complex keto esters from primary metabolites. semanticscholar.org

| Enzyme/Organism | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Aureobasidium pullulans SC 13849 | Ethyl 2-oxo-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6-naphthalenyl) acetate | Ethyl (R)-2-hydroxy-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6-naphthalenyl)acetate | 98 | 96 | mdpi.com |

| Pichia methanolica SC 16116 | Ethyl-5-oxohexanoate | Ethyl-(S)-5-hydroxyhexanoate | 80-90 | >95 | mdpi.com |

| CndF (PLP-dependent enzyme) | O-acetyl L-homoserine and acetoacetate | (S)-2-amino-6-oxoheptanoate | Not specified | Not specified | semanticscholar.org |

Emerging Synthetic Approaches for this compound and Analogues

The synthesis of α-keto esters like this compound is benefiting from novel catalytic systems that offer milder reaction conditions and improved efficiency. These emerging approaches, including N-heterocyclic carbene catalysis, photoinduced reactions, and enzymatic methods, represent the forefront of synthetic organic chemistry.

N-Heterocyclic Carbene-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of mediating a wide array of chemical transformations. chalmers.seisca.me In the context of α-keto ester synthesis, NHCs are particularly effective in oxidative catalysis. The general mechanism begins with the reaction of the NHC with an aldehyde (such as hexanal (B45976) for the synthesis of an this compound precursor) to form a nucleophilic Breslow intermediate. beilstein-journals.orgmdpi.com In oxidative NHC catalysis, this intermediate is then oxidized to generate an electrophilic acyl azolium ion. chalmers.semdpi.com This reactive species can then be trapped by a nucleophile, such as an alcohol, to furnish the desired ester product. mdpi.com

This methodology has been successfully applied to the synthesis of various α-amino-β-keto esters through the cross-coupling of aldehydes with α-imino esters, catalyzed by NHCs. beilstein-journals.orgbeilstein-journals.org The reaction proceeds under mild conditions and tolerates a range of functional groups on both the aldehyde and the imino ester, showcasing the broad applicability of this approach for creating analogues. beilstein-journals.org The process is highly atom-economical and offers a direct route to these valuable synthetic building blocks. beilstein-journals.orgbeilstein-journals.org

Below is a table summarizing the results of NHC-catalyzed cross-aza-benzoin reactions between various aldehydes and an α-imino ester to produce α-amino-β-keto ester analogues.

| Aldehyde | Product Yield (%) | Reference |

|---|---|---|

| 4-MeOC6H4CHO | 72 | beilstein-journals.org |

| 4-MeC6H4CHO | 78 | beilstein-journals.org |

| C6H5CHO | 75 | beilstein-journals.org |

| 4-FC6H4CHO | 70 | beilstein-journals.org |

| 4-ClC6H4CHO | 68 | beilstein-journals.org |

| 2-Thiophenecarboxaldehyde | 65 | beilstein-journals.org |

| (E)-Cinnamaldehyde | 56 | beilstein-journals.org |

| Hexanal | 61 | beilstein-journals.org |

Photoinduced Oxidative Conversions

Photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing visible light to drive chemical reactions. nih.gov One notable application is the synthesis of α-keto esters from terminal alkynes. nih.govrsc.org A facile method employs a copper catalyst, visible light, and molecular oxygen (O₂) as a green oxidant to achieve the controlled oxidation of terminal alkynes. nih.govrsc.org This process first generates a phenylglyoxal (B86788) intermediate, which then undergoes esterification with an alcohol to yield the final α-keto ester. nih.gov

This approach is advantageous as it avoids harsh reaction conditions, expensive catalysts like ruthenium, and strong chemical oxidants. nih.govresearchgate.net The reaction proceeds at room temperature and demonstrates broad substrate scope, accommodating a wide range of both electron-rich and electron-poor aromatic alkynes, as well as various primary, secondary, and tertiary alcohols. nih.govrsc.org For the synthesis of this compound, this method could be applied to the reaction of 1-heptyne (B1330384) with ethanol.

The table below illustrates the versatility of this photoinduced method with various alkynes and alcohols.

| Alkyne Substrate | Alcohol | Product Yield (%) | Reference |

|---|---|---|---|

| Phenylacetylene | Methanol | 94 | nih.gov |

| Phenylacetylene | Ethanol | 92 | nih.gov |

| Phenylacetylene | Isopropanol (B130326) | 95 | nih.gov |

| 4-Methylphenylacetylene | Ethanol | 94 | nih.gov |

| 4-Methoxyphenylacetylene | Ethanol | 95 | nih.gov |

| 4-Chlorophenylacetylene | Ethanol | 89 | nih.gov |

| 1-Heptyne | Ethanol | 85 | nih.gov |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies combine the selectivity of biocatalysts with the practicality of traditional chemical synthesis to create efficient and stereoselective routes to valuable molecules. researchgate.net In the synthesis of α-keto ester analogues, enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), play a crucial role. acs.org These enzymes are widely used for the asymmetric reduction of ketones to chiral secondary alcohols. acs.org

For instance, the enantioselective reduction of ethyl 5-oxohexanoate (B1238966) to ethyl (S)-5-hydroxyhexanoate has been achieved with high yield (80-90%) and excellent enantiomeric excess (>95% e.e.) using the yeast Pichia methanolica. mdpi.comresearchgate.net While this demonstrates the reduction of a keto-ester, the reverse reaction—the oxidation of a secondary alcohol to a ketone—is also a well-established biocatalytic transformation. Therefore, a chemoenzymatic route to this compound could involve the oxidation of a precursor like ethyl 2-hydroxyheptanoate.

The development of robust enzymes through directed evolution has expanded the substrate scope and improved the efficiency of these biocatalytic reactions, making them suitable for large-scale industrial applications. acs.org Cofactor regeneration systems, often employing an inexpensive sacrificial molecule like isopropanol or glucose, are typically used to ensure the economic feasibility of these processes. acs.orgmdpi.com

The following table presents examples of the biocatalytic reduction of various keto esters, highlighting the high selectivity achievable with enzymatic methods.

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 5-oxohexanoate | Pichia methanolica | Ethyl (S)-5-hydroxyhexanoate | 80-90 | >95 | mdpi.comresearchgate.net |

| 5-Oxohexanenitrile | Pichia methanolica | (S)-5-Hydroxyhexanenitrile | 80-90 | >95 | mdpi.com |

| Ethyl 2-oxo-4-phenylbutanoate | Saccharomyces cerevisiae | Ethyl (R)-2-hydroxy-4-phenylbutanoate | >99 | >99 | |

| Ethyl pyruvate (B1213749) | Lactate dehydrogenase | Ethyl (S)-lactate | - | >99 |

Optimization of Synthetic Protocols for Improved Yield and Purity

The optimization of reaction conditions is a critical step in transitioning a synthetic methodology from a laboratory curiosity to a practical and scalable process. For the synthesis of this compound and its analogues, several parameters must be fine-tuned to maximize yield and purity.

In N-heterocyclic carbene-catalyzed reactions , the choice of the NHC precursor, the base used for its generation, the solvent, and the oxidant are all crucial variables. chalmers.sebeilstein-journals.org For example, in the cross-aza-benzoin reaction, screening different triazolium salt precatalysts and bases like K₂CO₃ is necessary to achieve optimal chemoselectivity and yield. beilstein-journals.org

For photoinduced oxidative conversions , optimization involves screening the photocatalyst, solvent, oxidant, and light source. In the copper-catalyzed synthesis of α-keto esters, it was found that using CuI as the catalyst with molecular oxygen in acetonitrile (B52724) under blue LED irradiation provided the best results. nih.gov The absence of any component, such as the catalyst or light, resulted in no product formation, highlighting the importance of each parameter. nih.gov

The table below shows the optimization of conditions for the copper-catalyzed photoredox synthesis of methyl 2-oxo-2-phenylacetate.

| Entry | Catalyst | Solvent | Atmosphere | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | CuI | CH3CN | O2 | 94 | nih.gov |

| 2 | CuBr | CH3CN | O2 | 82 | nih.gov |

| 3 | CuCl | CH3CN | O2 | 78 | nih.gov |

| 4 | CuI | DMSO | O2 | 75 | nih.gov |

| 5 | CuI | CH3CN | Air | 65 | nih.gov |

| 6 | None | CH3CN | O2 | 0 | nih.gov |

| 7 | CuI | CH3CN (dark) | O2 | 0 | nih.gov |

In chemoenzymatic strategies , optimization focuses on creating the ideal environment for the enzyme. This includes adjusting the pH, temperature, substrate concentration, and co-solvent. acs.org A crucial aspect is the cofactor regeneration system, which must be efficient to make the process economically viable. mdpi.com Furthermore, screening different enzymes or creating engineered variants through directed evolution can dramatically improve yields, stereoselectivity, and substrate tolerance. acs.org For instance, scaling up biocatalytic reductions often requires moving from whole-cell systems to purified enzymes to handle higher substrate concentrations and achieve higher space-time yields. acs.org

Mechanistic Investigations of Ethyl 2 Oxoheptanoate and Alpha Keto Ester Reactivity

Fundamental Reaction Mechanisms of the Alpha-Keto Ester Moiety

The reactivity of ethyl 2-oxoheptanoate is primarily dictated by the electrophilic nature of the two carbonyl carbons. The electron-withdrawing effect of the adjacent carbonyl groups enhances the electrophilicity of both the keto and the ester carbons, making them prime targets for nucleophilic attack.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde and ketone chemistry, and alpha-keto esters are no exception. libretexts.orgyoutube.com The partial positive charge on the carbonyl carbon makes it an electrophile, readily attacked by nucleophiles. youtube.com This process involves the formation of a tetrahedral intermediate, where the carbonyl carbon rehybridizes from sp² to sp³. libretexts.org

In the context of α,β-unsaturated carbonyls, nucleophiles can add to the β-carbon in a process known as conjugate or 1,4-addition. libretexts.orgmasterorganicchemistry.com This is facilitated by the delocalization of electrons across the conjugated system. masterorganicchemistry.com A variety of nucleophiles, including enolates, amines, and organocuprates (Gilman reagents), can participate in conjugate addition reactions. masterorganicchemistry.com

A notable example of nucleophilic addition is the Baylis-Hillman reaction, where activated alkenes react with electrophiles like alpha-keto esters in the presence of a catalyst. thieme-connect.com This reaction forms a new carbon-carbon bond and creates a multifunctional molecule. thieme-connect.com For instance, the reaction of ethyl phenylglyoxylate (B1224774) with methyl vinyl ketone, catalyzed by dimethyl sulfide (B99878) and titanium tetrachloride, yields ethyl 2-hydroxy-2-phenyl-3-methylene-4-oxopentanoate in good yield. thieme-connect.com

Ester Hydrolysis and Transesterification Pathways

The ester functionality of this compound can undergo hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. nih.gov Under basic conditions, a process known as saponification, a hydroxide (B78521) ion attacks the ester carbonyl, leading to a tetrahedral intermediate that then expels the alkoxide leaving group to form a carboxylic acid. masterorganicchemistry.com The carboxylic acid is subsequently deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

Transesterification is another key reaction of esters, involving the exchange of the alkoxy group with another alcohol. tandfonline.com This reaction is often catalyzed by acids or bases. tandfonline.com For instance, the transesterification of α-keto propargylic esters can be achieved using sodium borohydride (B1222165) and cerium(III) chloride in different alcohols. tandfonline.com Zinc oxide nanoparticles have also been shown to be a highly selective catalyst for the transesterification of methyl benzoylformate. ipl.ptulisboa.pt A process for the transesterification of alpha-ketocarboxylic acid esters using tin, titanium, zirconium, or lithium catalysts in an anhydrous alcohol medium has also been developed. google.com

Oxidation and Reduction Transformations

The carbonyl groups in this compound can be subjected to both oxidation and reduction. The keto group is readily reduced to a secondary alcohol, forming an α-hydroxy ester. This transformation is of significant interest as α-hydroxy esters are valuable chiral building blocks in organic synthesis. organic-chemistry.orgnih.gov

A variety of reducing agents can be employed for this purpose. For example, rongalite (sodium hydroxymethanesulfinate) has been used for the chemoselective reduction of α-keto esters to α-hydroxy esters in good yields via a radical mechanism. organic-chemistry.org Commercially available zinc dust in the presence of ammonium (B1175870) formate (B1220265) also selectively reduces aromatic α-keto esters to the corresponding α-hydroxy esters. researchgate.net Yeast-mediated reduction of α-keto esters can produce either (R)- or (S)-hydroxy esters depending on the reaction medium (water or benzene). kyoto-u.ac.jp

Oxidation of α-keto esters is less common but can be achieved. For instance, the photo-oxidative decarboxylation of α-keto acids and esters can occur, leading to the formation of carbon dioxide. le.ac.uk Furthermore, various methods exist for the synthesis of α-keto esters through the oxidation of other functional groups, such as the iodine-mediated oxidative esterification of acetophenones. organic-chemistry.orgacs.org

Decarboxylation Mechanisms of Beta-Keto Esters

While this compound is an alpha-keto ester, the decarboxylation of the closely related beta-keto esters is a fundamentally important reaction in organic synthesis. chemistrysteps.com When a β-keto ester is hydrolyzed to its corresponding β-keto acid and heated, it readily undergoes decarboxylation to produce a ketone and carbon dioxide. csbsju.eduaklectures.comlibretexts.org

The mechanism of this reaction is understood to be a pericyclic process that proceeds through a cyclic, six-membered transition state. chemistrysteps.comcsbsju.edu This involves the transfer of the carboxylic acid proton to the carbonyl oxygen, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone. csbsju.edu This ease of decarboxylation is a key feature of the acetoacetic ester synthesis, a powerful method for preparing ketones. chemistrysteps.com Palladium-catalyzed decarboxylation-hydrogenolysis of substituted allyl β-keto esters also provides a route to ketones under mild, neutral conditions. nih.gov

Stereoselective Reactions and Asymmetric Catalysis Involving Alpha-Keto Esters

The creation of chiral centers in a controlled manner is a central goal of modern organic synthesis. The reduction of the prochiral ketone in alpha-keto esters to a chiral secondary alcohol presents a prime opportunity for stereoselective synthesis.

Enantioselective Hydrogenation Processes

Enantioselective hydrogenation is a powerful technique for the synthesis of enantiomerically pure α-hydroxy esters from α-keto esters. sioc-journal.cn This is typically achieved using a chiral catalyst that directs the addition of hydrogen to one face of the carbonyl group over the other.

A variety of catalyst systems have been developed for this purpose. Platinum-catalyzed enantioselective hydrogenation is an effective method. sioc-journal.cn For example, cinchona alkaloid-modified platinum nanowires have been used for the asymmetric hydrogenation of α-keto esters in water, achieving good enantioselectivity. rsc.org Ruthenium complexes with chiral bisphosphine ligands, such as Tunephos, have also been shown to be highly effective for the hydrogenation of both α-aryl and α-alkyl substituted α-keto esters, yielding high enantiomeric excesses. organic-chemistry.org Furthermore, homogeneous chiral nickel-bisphosphine complexes can catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides through a dynamic kinetic resolution process to produce β-hydroxy-α-amino esters with high diastereo- and enantioselectivities. rsc.org

The dynamic kinetic resolution of β-aryl α-keto esters has also been accomplished using a newly designed ruthenium catalyst, leading to the formation of trisubstituted γ-butyrolactones with three contiguous stereocenters. nih.gov

Below is a table summarizing the enantioselective hydrogenation of various α-keto esters using different catalytic systems.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Cinchona alkaloid-modified Pt nanowires | α-ketoesters | α-hydroxy esters | up to 78% | rsc.org |

| RuCl₂(S)-C₃-Tunephos | α-aryl and α-alkyl α-keto esters | α-hydroxy esters | up to 97.1% | organic-chemistry.org |

| Chiral nickel-bisphosphine complexes | α-amino-β-keto ester hydrochlorides | anti-β-hydroxy-α-amino esters | High | rsc.org |

| (arene)RuCl(monosulfonamide) | β-aryl α-keto esters | γ-butyrolactones | up to 96.5:3.5 er | nih.gov |

Organocatalytic and Lewis Acid Catalyzed Asymmetric Transformations

The reactivity of α-keto esters like this compound makes them valuable substrates in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereocontrol. Both organocatalysis and Lewis acid catalysis have emerged as powerful strategies to achieve this, activating the substrate towards nucleophilic attack in a controlled chiral environment. mdpi.comuni-koeln.de

Organocatalysis utilizes small organic molecules as catalysts. In the context of α-keto esters, aminocatalysis is a prominent approach. uni-koeln.de Chiral secondary amines can condense with the ketone carbonyl of this compound to form an iminium ion intermediate. uni-koeln.dersc.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the system, facilitating conjugate additions or pericyclic reactions. uni-koeln.de Alternatively, deprotonation of the iminium ion can lead to the formation of a nucleophilic enamine, which can then react with various electrophiles. uni-koeln.de The chiral environment provided by the catalyst directs the incoming reagent to one face of the molecule, resulting in an enantiomerically enriched product. For instance, chiral diarylprolinol silyl (B83357) ethers are effective catalysts for domino reactions involving α,β-unsaturated aldehydes, a process that relies on the formation of iminium and enamine intermediates. rsc.org

Lewis acid catalysis involves the use of metal-based or other electron-deficient species to activate the substrate. A Lewis acid coordinates to one or both of the carbonyl oxygen atoms in this compound. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. uni-koeln.debeilstein-journals.org In asymmetric catalysis, chiral Lewis acids are employed. The chiral ligands attached to the Lewis acidic center create a defined three-dimensional space around the substrate, forcing the nucleophile to approach from a specific direction. This strategy has been successfully applied in various transformations, including:

Aldol (B89426) Reactions : Lewis acid-mediated aldol reactions of α-ketoesters can proceed via a tridentate complex transition state, leading to the formation of products as a single diastereomer. beilstein-journals.org

Prins Cyclizations : Lewis acids such as scandium triflate (Sc(OTf)₃) and boron trifluoride etherate (BF₃·OEt₂) can catalyze Prins cyclizations to form tetrahydropyran (B127337) rings with good diastereocontrol. nih.gov

Reductive Amination : Chiral ruthenium/bisphosphine catalysts have been used for the direct asymmetric reductive amination of related keto-esters, yielding chiral products with high enantioselectivity. mdpi.com

A comparison of these catalytic modes reveals that while Lewis acid catalysis directly activates the carbonyl group for nucleophilic attack, aminocatalysis can activate the molecule in multiple ways, allowing for a broader range of reaction types through iminium ion and enamine pathways. uni-koeln.de

Diastereoselective Reactions

Diastereoselective reactions are crucial for synthesizing complex molecules with multiple stereocenters. For a substrate like this compound, diastereoselectivity can be induced by a chiral catalyst or by a pre-existing stereocenter in the reacting partner. The inherent structure of the α-keto ester plays a significant role in directing the stereochemical outcome.

One of the most direct examples of a diastereoselective reaction involving this compound is its stereoselective reduction. The use of a cell-free extract from the earthworm Lumbricus rubellus as a biocatalyst demonstrated a highly selective reduction of the keto group. tandfonline.com In the presence of NADH, the extract reduced this compound to the corresponding (R)-hydroxyl ester with an exceptional enantiomeric excess (>99% ee). tandfonline.com This transformation is technically an enantioselective reaction on an achiral substrate, but the principles of facial selectivity are the same as those that govern diastereoselection in reactions with chiral substrates. The enzyme's active site differentiates between the two faces (re and si) of the ketone carbonyl, leading to the preferential formation of one enantiomer. tandfonline.commsu.edu

More broadly, α-ketoesters are key intermediates in various diastereoselective reactions:

Aldol Additions : The reaction of an enolate with an α-ketoester can generate two new stereocenters. The diastereoselectivity is influenced by the geometry (E/Z) of the enolate and the nature of the cation and solvent, which dictate the structure of the transition state (e.g., cyclic or open). beilstein-journals.orgmsu.edu Lewis acid-mediated intramolecular aldol reactions have been shown to proceed with high diastereoselectivity, forming diol products. beilstein-journals.org

Carbonyl-Ene Reactions : Intramolecular carbonyl-ene reactions involving α-ketoesters can form highly substituted cyclopentanols with good diastereomeric ratios (dr ≈ 5:1). beilstein-journals.org The selectivity arises from a transition state that minimizes steric strain. beilstein-journals.org

Epoxidation : The diastereoselective epoxidation of acyclic alkenes can be achieved by using a neighboring functional group to direct the reagent. For example, a nearby carboxyl group can reversibly form an iodolactone intermediate, which ultimately directs the formation of the epoxide with high diastereoselectivity. msu.edu

The table below summarizes the results of the stereoselective reduction of various aliphatic α-keto esters using the Lumbricus rubellus extract, highlighting the exceptional selectivity for this compound. tandfonline.com

| Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

| Ethyl 2-oxobutanoate | 85 | 16 | R |

| Ethyl 2-oxopentanoate | 74 | 29 | R |

| Ethyl 2-oxohexanoate (B1239944) | 69 | 43 | R |

| This compound | 68 | >99 | R |

| Ethyl 3-methyl-2-oxobutanoate | 88 | 91 | R |

| (Data sourced from reference tandfonline.com) |

Influence of Structural Features on Reactivity (e.g., Ketone and Ester Functional Groups, Alpha-Hydrogens)

The chemical behavior of this compound is dictated by the interplay of its functional groups: the ketone, the ester, and the alkyl chain. mdpi.comfiveable.melibretexts.org

Ketone and Ester Functional Groups: The most significant structural feature of an α-keto ester is the vicinal arrangement of the ketone and ester carbonyl groups. beilstein-journals.orglibretexts.org This arrangement creates a highly electron-deficient environment. The ester group, through its inductive electron-withdrawing effect, significantly increases the electrophilicity of the adjacent ketone carbonyl carbon. nih.gov This makes the ketone in this compound much more reactive towards nucleophiles than a simple dialkyl ketone. acs.org This enhanced reactivity is central to its use as a building block in organic synthesis, enabling reactions like aldol additions, Grignard reactions, and reductions to proceed under mild conditions. beilstein-journals.orgmdpi.com

The presence of two adjacent carbonyls also stabilizes the negative charge that develops on the oxygen atom during a nucleophilic attack, lowering the activation energy of the reaction. Furthermore, the two carbonyl oxygens can act as a bidentate ligand, chelating to Lewis acids or metal cations. beilstein-journals.org This chelation can lock the molecule into a specific conformation, which is often exploited in diastereoselective reactions to control the facial selectivity of an attack. beilstein-journals.orgmsu.edu

Alpha-Hydrogens: The term "alpha-hydrogen" can refer to hydrogens on carbons adjacent to a carbonyl group. In this compound, there are no hydrogens on the C2 carbon located between the two carbonyl groups. However, the hydrogens on the C3 carbon of the heptanoate (B1214049) chain are alpha to the ketone carbonyl.

The acidity of these C3 hydrogens is increased due to the electron-withdrawing effect of the adjacent C2 ketone. fiveable.me This makes them susceptible to deprotonation by a base, which would form an enolate. While enolization towards the ester group (at C2) is not possible, enolization involving the C3 hydrogens can occur. This enolate can then act as a nucleophile in subsequent reactions. The combination of a highly electrophilic ketone and adjacent acidic protons provides multiple sites for chemical transformation. fiveable.meresearchgate.net The reactivity of these alpha-hydrogens is a key feature of β-dicarbonyl compounds in general and is critical for reactions like the Claisen condensation, although in the case of this compound, the primary reactivity site remains the highly electrophilic ketone carbonyl. fiveable.me The length of the alkyl chain (the pentyl group attached to the ketone) can also influence reactivity through steric effects, potentially hindering the approach of bulky nucleophiles to the carbonyl carbon. tandfonline.com

Biological and Biochemical Research on Alpha Keto Esters

Enzymatic Interactions and Metabolic Pathways

The study of ethyl 2-oxoheptanoate's interactions with enzymes and its involvement in metabolic pathways provides insight into fundamental biochemical processes.

Substrate Activity and Enzyme Inhibition Studies

This compound serves as a substrate for various reductase enzymes. In studies involving baker's yeast, three α-keto ester reductases (YKER-II, -IV, and -V) were purified and their activity with this compound was investigated. YKER-IV and YKER-V showed relative activities of 37% and 10%, respectively, with this substrate, while YKER-II was inactive. tandfonline.com Another study on a novel zinc-containing α-keto ester reductase from an actinomycete, designated as SCKER, demonstrated that this compound is a suitable substrate. tandfonline.com In fact, the relative rate of reduction of this compound was set as the benchmark at 100% for comparing the activity of this enzyme with other substrates. tandfonline.com The cell-free extract of the earthworm, Lumbricus rubellus, also exhibits reducing activity towards this compound, producing the corresponding (R)-hydroxyl ester with a high enantiomeric excess of over 99%. oup.com

In terms of enzyme inhibition, some metal ions and chelating agents have been shown to affect the activity of reductases acting on this compound. For instance, the activity of SCKER was significantly inhibited by aluminum, nickel, zinc, and cobalt ions, as well as by chelators like o-phenanthroline and 2,2'-bipyridyl when this compound was used as the substrate. tandfonline.com

Characterization and Mechanistic Elucidation of Keto Ester Reductase Enzymes

The characterization of keto ester reductases provides valuable information about their structure, coenzyme dependency, and substrate specificity. The aforementioned YKER-II, -IV, and -V from baker's yeast are dimeric, monomeric, and dimeric enzymes, respectively, with distinct molecular masses. tandfonline.com YKER-IV is particularly useful for synthetic purposes at low substrate concentrations. tandfonline.com The SCKER from an actinomycete was purified and found to be a novel zinc-containing enzyme that gives a single band on SDS-PAGE. tandfonline.com This enzyme demonstrated a preference for NADH as a coenzyme. tandfonline.com

The stereoselectivity of these enzymes is a key aspect of their mechanism. The reduction of a series of α-keto esters, including this compound, by an aldo-keto reductase from baker's yeast revealed that the stereoselectivity is dramatically affected by the length of the substrate's alkyl chain. tandfonline.com While shorter chain substrates like ethyl pyruvate (B1213749) yielded (S)-α-hydroxy esters, the reduction of this compound produced the corresponding (R)-α-hydroxy ester. tandfonline.com This shift in stereoselectivity highlights the intricate relationship between the enzyme's active site and the substrate's structure.

Role in Lipid Metabolism, including Fatty Acid Pathways

Alpha-keto esters are structurally related to intermediates in metabolic pathways, including those of lipids and fatty acids. hmdb.cavulcanchem.commdpi.com While direct studies detailing the specific role of this compound in lipid metabolism are not extensively documented, its structural similarity to compounds involved in fatty acid metabolism suggests potential interactions. hmdb.cavulcanchem.com For instance, fatty acid metabolism involves the breakdown and synthesis of fatty acids, processes that include intermediates with keto and ester functionalities. mdpi.comfrontiersin.org The enzymatic reduction of this compound to its corresponding hydroxy ester is a reaction type that mirrors steps in pathways like the β-oxidation of fatty acids, albeit in reverse. frontiersin.org Further research is needed to elucidate any direct involvement or modulation of lipid metabolic pathways by this compound.

Modulation of Biochemical Pathways by Alpha-Keto Esters

Alpha-keto esters, including this compound, have the potential to modulate biochemical pathways. Their interaction with enzymes can influence the flow of metabolites through various cellular processes. smolecule.com For example, the reduction of α-keto esters by microbial reductases can be influenced by the addition of certain compounds, suggesting a modulation of the underlying metabolic pathways. In the reduction of some substrates by Agromyces strains, the addition of L-glutamate was found to improve the conversion rate and stereoselectivity. scirp.org This is likely due to the excessive supply of the coenzyme NADPH during the oxidative degradation of the added L-glutamate, which in turn enhances the activity of the keto ester reductase. scirp.org This demonstrates an indirect modulation of the reduction pathway.

Biotransformations and Microbial Reductions for Chiral Compound Production

The microbial reduction of this compound is a significant area of research, primarily focused on the production of optically pure chiral alcohols. nih.govcore.ac.uk These chiral hydroxy esters are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Several microorganisms have been identified as effective biocatalysts for the stereoselective reduction of this compound. Strains of actinobacteria, such as Agromyces and Gordonia, have shown the ability to reduce a variety of α-keto esters, including this compound. scirp.org For example, Gordonia hydrophobica NBRC16057 has been identified as a potential biocatalyst for the stereoselective reduction of α-keto esters to their corresponding chiral alcohols. scirp.org Similarly, strains of Streptosporangium sp. and Nonomuraea helvata have also been shown to possess reducing activity towards α-keto esters. ijcmas.com

The stereochemical outcome of these reductions can often be controlled. For instance, the reduction of ethyl 2-oxohexanoate (B1239944) by yeast can yield the (S)-hydroxy ester in water, while the (R)-antipode is produced in benzene (B151609). researchgate.net This highlights the influence of the reaction environment on the enzymatic activity and stereoselectivity.

Table 1: Microbial Reduction of this compound and Related α-Keto Esters

| Microorganism/Enzyme System | Substrate | Product Configuration | Key Findings | Reference |

|---|---|---|---|---|

| Agromyces and Gordonia strains | This compound | (S)-hydroxy ester | L-glutamate addition improved conversion rate and stereoselectivity. | scirp.org |

| Baker's Yeast (YKER-IV) | This compound | - | Relative activity of 37%. | tandfonline.com |

| Actinomycete (SCKER) | This compound | (R)-alcohol | High optical purity (97% e.e. for ethyl 2-oxohexanoate). | tandfonline.com |

| Lumbricus rubellus extract | This compound | (R)-hydroxyl ester | High enantiomeric excess (>99%). | oup.com |

| Baker's Yeast Aldo-Keto Reductase | This compound | (R)-α-hydroxy ester | Stereoselectivity dependent on alkyl chain length. | tandfonline.com |

Applications in Advanced Organic Synthesis

Ethyl 2-Oxoheptanoate as a Key Versatile Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis, particularly in the creation of complex molecules. ontosight.aivulcanchem.com Its bifunctional nature, with reactive sites at both the ketone and ester groups, allows for a wide range of chemical transformations. This makes it a versatile building block for constructing diverse molecular frameworks. smolecule.comcymitquimica.com The presence of these functional groups enables its participation in various reactions, including nucleophilic substitutions, reductions, and condensation reactions. ontosight.ai

Derivatives of this compound are instrumental in several fields. For instance, ethyl 7-chloro-2-oxoheptanoate is a reagent used in the synthesis of A-1155463, a selective BCL-XL inhibitor with applications in cancer treatment. Another derivative, ethyl 7-cyano-2-oxoheptanoate, is a key component in synthesizing complex organic molecules for pharmaceuticals and agrochemicals. smolecule.com The dual functionality of these compounds allows for selective transformations, paving the way for diverse structural scaffolds of interest to medicinal chemists and materials scientists. vulcanchem.comsmolecule.com

Construction of Complex Organic Architectures

The strategic importance of this compound is further highlighted by its role in constructing complex organic architectures, which are foundational to many areas of chemical and pharmaceutical research.

Building Blocks for Heterocyclic Compounds

This compound and its derivatives serve as crucial building blocks in the synthesis of various heterocyclic compounds. chemscene.combldpharm.combldpharm.com These cyclic structures, which contain atoms of at least two different elements in their rings, are prevalent in medicinal chemistry. The reactivity of the α-keto ester functionality in compounds like ethyl 6-cyano-2-oxohexanoate makes them pivotal intermediates in the preparation of bioactive heterocyclic molecules. For example, the triazole scaffold, a five-membered ring with three nitrogen atoms, is a fundamental component in organic synthesis and medicinal chemistry, and its synthesis can utilize building blocks derived from related ketoesters. mdpi.com

Precursors for Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that involves the complete laboratory synthesis of complex, naturally occurring molecules from simple, commercially available starting materials. wikipedia.org This process is crucial for confirming the structure of newly discovered compounds, providing larger quantities of rare substances for biological testing, and driving the development of new synthetic methodologies. wikipedia.orgnih.gov

This compound and its analogs can serve as precursors in these intricate synthetic pathways. The Horner-Wadsworth-Emmons reaction, a reliable method for creating carbon-carbon double bonds, is a standard tool in natural product synthesis and can be employed with intermediates derived from such ketoesters. conicet.gov.ar The ability to construct complex carbon skeletons makes these precursors valuable in the synthesis of a wide array of natural products, including macrocycles, alkaloids, and lipids. conicet.gov.ar Desymmetrization strategies, which create complex molecules from simpler, symmetrical precursors, further highlight the potential utility of such building blocks in innovative retrosynthetic analyses for natural product synthesis. rsc.org

Chiral Building Blocks and Precursors for Alpha-Hydroxy and Alpha-Amino Acids

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. unipd.it this compound can be a precursor for the synthesis of chiral α-hydroxy acids and α-amino acids, which are fundamental components of many natural products and drugs. acs.orgnih.gov

The reduction of α-keto esters like this compound can lead to the formation of chiral α-hydroxy esters. For example, the reduction of this compound using baker's yeast can be controlled to produce specific stereoisomers of the corresponding α-hydroxy acid. researchgate.net Furthermore, biocatalytic methods, employing enzymes like oxidoreductases, have been developed for the synthesis of chiral building blocks from α-keto acids. uni-duesseldorf.de These enzymatic processes offer high enantioselectivity and are increasingly used for the production of optically active amino acids and their derivatives. uni-duesseldorf.demdpi.com The asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases is another powerful method for producing β-hydroxy α-amino acids, creating two adjacent stereocenters in a single step. acs.orgnih.gov

Development of Novel Synthetic Methodologies

The unique reactivity of this compound and its derivatives continues to inspire the development of new synthetic methods. vulcanchem.com Researchers are exploring its use in chemoenzymatic and biocatalytic approaches to create valuable chiral molecules. The quest for more sustainable and efficient chemical processes has also led to the exploration of novel activation methods, such as microwave irradiation, UV-Vis light, and mechanochemical activation, often under solvent-free conditions. mdpi.com The versatility of ketoesters like this compound makes them ideal substrates for testing and refining these emerging synthetic strategies. mdpi.com The development of new catalytic systems, including pincer complexes, further expands the toolkit available to organic chemists for transforming these building blocks into complex and valuable products. researchgate.net

Medicinal Chemistry Research and Pharmaceutical Applications

Exploration of Potential Therapeutic Properties of Alpha-Keto Esters

Alpha-keto esters, the chemical class to which ethyl 2-oxoheptanoate belongs, are recognized for their diverse therapeutic potential. mdpi.com These compounds are integral to various metabolic pathways and have been investigated for their roles in treating a spectrum of diseases. For instance, alpha-keto acids, which can be derived from their corresponding esters, are crucial intermediates in the tricarboxylic acid (TCA) cycle. mdpi.com Some, like α-ketoglutarate (AKG), exhibit antioxidative properties and protective effects against metabolic dysfunction and oxidative stress. mdpi.com

Recent research has also highlighted the potential of α-keto ester prodrugs in activating the NRF2 transcription factor, a key regulator of the body's antioxidant response. chemrxiv.org This suggests a therapeutic avenue for conditions driven by oxidative stress, such as neuropathy. chemrxiv.org The unique 1,2-dicarbonyl system of β,γ-unsaturated α-ketoesters makes them valuable synthons in asymmetric catalysis, facilitating the creation of complex chiral molecules that are significant in medicinal chemistry for hit-to-lead optimization. nih.gov The reactivity of the ketone group in α-ketoesters makes them susceptible to hydrolysis, a property that can be exploited in drug design. nih.gov

Role in Drug Discovery and Development of Bioactive Molecules

The structural features of alpha-keto esters make them valuable pharmacophores in drug discovery. mdpi.comscripps.edunih.gov The presence of both a ketone and an ester functional group allows for favorable interactions, such as hydrogen bonding, with target proteins. nih.gov This adaptability has been leveraged in the development of various bioactive molecules.

A notable application of alpha-keto esters is in the design of enzyme inhibitors. nih.gov For example, a series of alpha-ketoamide, alpha-ketoacid, and alpha-ketoester-based inhibitors of cruzain, a cysteine protease implicated in Chagas disease, have been developed. nih.gov The α-ketoamide motif, in particular, is found in numerous natural products and has been widely used by medicinal chemists to create compounds targeting a broad array of biological targets, demonstrating its versatility as a privileged structure in drug discovery. unipi.it

Furthermore, the development of new chemical methods is expanding the utility of ketones and esters in drug development by making more sites on these molecules accessible for chemical reactions, which could lead to faster and more sustainable chemical production. scripps.edu

Synthesis of Pharmaceutical Intermediates and Drug Precursors

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals. bldpharm.compuyuanpharm.comvvrorganics.co.in Its chemical structure allows for a range of modifications, making it a versatile starting material for more complex molecules. ontosight.ai

A significant application of this compound is in the synthesis of cilastatin (B194054). smolecule.comchemicalbook.comgoogle.comgoogle.comnewdrugapprovals.orggoogle.com Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the antibiotic imipenem (B608078). google.comnewdrugapprovals.org By inhibiting this enzyme, cilastatin prevents the degradation of imipenem in the kidneys, thereby enhancing its efficacy. google.comnewdrugapprovals.org The synthesis of cilastatin often involves the reaction of a derivative of this compound, such as ethyl 7-chloro-2-oxoheptanoate. google.comgoogle.comnewdrugapprovals.org

Ethyl 7-chloro-2-oxoheptanoate, a derivative of this compound, serves as a reagent in the synthesis of selective B-cell lymphoma-extra large (BCL-XL) inhibitors, such as A1155463, which are used in cancer treatment. chemicalbook.comsmallmolecules.compinpools.com BCL-XL is a protein that can prevent cancer cells from undergoing apoptosis (programmed cell death), and its inhibition is a key strategy in cancer therapy. nih.gov

The core structure of alpha-keto esters is relevant to the development of enzyme inhibitors. While direct use of this compound as an E. coli dihydropteroate (B1496061) synthase (DHPS) inhibitor is not explicitly detailed, the broader class of molecules is pertinent. DHPS is the target of sulfonamide antibiotics, which compete with the enzyme's natural substrate, p-aminobenzoic acid (PABA). nih.govrcsb.org The development of novel inhibitors targeting different sites on the enzyme is an active area of research to combat antibiotic resistance. rcsb.org

Investigation of Specific Biological Activities (e.g., Antimicrobial, Antitumor, Neuroprotective)

While specific biological activities of this compound itself are not extensively documented in the provided search results, related compounds and the broader class of alpha-keto esters exhibit a range of biological effects.

Antimicrobial Activity: Some alpha-keto esters and related compounds have shown antimicrobial properties. vulcanchem.com For example, ethyl acetate (B1210297) extracts of Saccharomyces cerevisiae have demonstrated significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. ftb.com.hr Additionally, methanolic fruit extracts containing related compounds have shown anti-bacterial activity. epa.gov

Antitumor Activity: Several studies have pointed to the anticancer potential of molecules synthesized from or related to alpha-keto esters. For instance, new α-indolylacrylate derivatives, synthesized using ethyl 2-oxohexanoate (B1239944), have shown promising anticancer activity. rsc.orgrsc.org Furthermore, chimeric compounds designed as EGFR/HDAC inhibitors, which have shown growth-inhibitory effects on cancer cells, can be synthesized from related ester precursors. mdpi.com PROTAC (Proteolysis Targeting Chimera) technology has also utilized BCL-XL inhibitors derived from related intermediates to achieve potent antitumor activity. nih.gov

Neuroprotective Activity: The broader class of alpha-keto esters and related compounds have been investigated for their neuroprotective effects. medchemexpress.eumedchemexpress.euresearchgate.netacs.org For example, docosahexaenoic acid ethyl ester has been studied in the context of neuroprotection. medchemexpress.eumedchemexpress.eu HDAC inhibitors with neuroprotective functions have also been synthesized from carbazole-based precursors. acs.org

Analytical Methodologies and Characterization Techniques for Ethyl 2 Oxoheptanoate

Chromatographic Methods for Analysis and Quantification

Chromatographic techniques are fundamental for separating ethyl 2-oxoheptanoate from complex mixtures, quantifying its presence, and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors, are the most prevalent methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique used for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is typically employed for purity assessment and quantification. While specific validated methods for this compound are proprietary, a general approach can be outlined based on methods for similar analytes. Identification is often confirmed by comparing the retention time of the sample with that of a reference standard (RS). zwxapi.com

A typical HPLC analysis involves a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.ukresearchgate.net Detection is commonly performed using a Photo-Diode Array (PDA) or Ultraviolet (UV) detector, as the carbonyl groups in the molecule absorb UV light.

Table 1: Example HPLC-PDA Conditions for Analysis of Related Compounds This table presents typical conditions used for analyzing organic compounds similar in structure to this compound and is for illustrative purposes.

| Parameter | Value |

| Stationary Phase | Reversed-Phase C18 (5 µm, 250 mm x 4.6 mm) |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min ejgm.co.uk |

| Injection Volume | 20 µL ejgm.co.uk |

| Detector | PDA/UV |

| Detection Wavelength | 254 nm ejgm.co.uk |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile compounds like this compound. It combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS, allowing for both quantification and structural identification of the analyte and any impurities.

Research has detailed GC-MS methods for the trace-level determination of structurally related compounds, such as ethyl 7-chloro-2-oxoheptanoate, a key starting material in some pharmaceutical syntheses. ijpsr.com The conditions from such methods are directly applicable for the analysis of this compound. The compound is separated on a capillary column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound.

Table 2: GC-MS Method Parameters for Analysis of Structurally Related Heptanoates ijpsr.com

| Parameter | Value |

| Column | ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane) |

| Dimensions: 30 m length x 0.32 mm ID x 1.0 µm film | |

| Carrier Gas | Helium |

| Column Flow | 1.0 mL/min |

| Injector Temperature | 230 °C |

| Split Ratio | 1:20 |

| Injection Volume | 1.0 µL |

| MS Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection is a robust and widely used method for quantifying organic compounds. The GC separation principles are the same as in GC-MS, but the detector is different. An FID measures the ions produced when the eluted compound is burned in a hydrogen-air flame. The detector response is directly proportional to the mass of carbon in the analyte, making it an excellent choice for quantification when a universal, rather than specific, detector is needed.

This method is particularly useful for routine quality control to determine the purity of this compound and quantify it in reaction mixtures. The GC conditions would be similar to those used for GC-MS analysis.

Table 3: Typical GC-FID Method Parameters for Quantification This table outlines typical conditions adapted from standard GC methodologies for volatile organic esters.

| Parameter | Value |

| Column | HP-5 or equivalent (e.g., 5% Phenyl Methyl Siloxane) |

| Dimensions: 30 m length x 0.32 mm ID x 0.25 µm film | |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 230 - 250 °C |

| Detector Temperature | 250 - 300 °C |

| Oven Program | Initial Temp: 100 °C, hold 0.5 min, ramp 10 °C/min to 300 °C semanticscholar.org |

| Internal Standard | Tetramethylpyrazine or suitable non-interfering compound semanticscholar.org |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity by identifying functional groups and mapping atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, NOESY)

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would show characteristic signals for the ethyl ester group (a quartet and a triplet) and the pentyl chain attached to the ketone.

¹³C NMR: Shows the number of different types of carbon atoms. Key signals would include those for the two carbonyl carbons (ester and ketone), the carbons of the ethyl group, and the carbons of the pentyl chain.

2D-COSY (Correlation Spectroscopy): A homonuclear experiment that reveals proton-proton (¹H-¹H) coupling networks, helping to connect adjacent protons along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon.

While a fully assigned spectrum is not publicly available, the expected chemical shifts can be predicted based on the structure.

Table 4: Predicted ¹H and ¹³C NMR Signals for this compound

| Structural Unit | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ester Carbonyl | - | ~161 |

| Ketone Carbonyl | - | ~195 |

| -O-CH₂- (Ester) | Quartet, ~4.3 | ~62 |

| -CH₃ (Ester) | Triplet, ~1.3 | ~14 |

| -CH₂- (α to Ketone) | Triplet, ~2.9 | ~39 |

| -CH₂- (β to Ketone) | Multiplet, ~1.6 | ~25 |

| -CH₂- (γ to Ketone) | Multiplet, ~1.3 | ~31 |

| -CH₃ (Pentyl Chain) | Triplet, ~0.9 | ~22 |

| -CH₂- (δ to Ketone) | - | ~14 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its two carbonyl (C=O) groups and the carbon-oxygen (C-O) bonds of the ester. The presence and position of these bands are key for confirming the compound's identity and assessing purity.

The spectrum will prominently feature two distinct C=O stretching bands: one for the aliphatic ester and one for the aliphatic ketone. The C-O stretching region will also show characteristic bands.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1750 - 1735 |

| Ketone C=O | Stretch | ~1715 |

| Ester C-O | Stretch | 1300 - 1000 |

| Alkyl C-H | Stretch | 2960 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary characterization of this compound. This technique measures the absorption of ultraviolet or visible radiation by a molecule, providing information about its electronic transitions. The presence of the α-keto ester functionality in this compound gives rise to characteristic electronic transitions that can be detected by UV-Vis spectroscopy.

The UV-Vis spectrum of a compound is influenced by its chromophores, which are the parts of the molecule that absorb light. In this compound, the carbonyl group (C=O) of the ketone and the ester group are the primary chromophores. The interaction between these groups influences the wavelength of maximum absorption (λmax). While specific λmax values for this compound are not extensively reported in readily available literature, analogous α-keto esters exhibit characteristic absorption patterns. The analysis of these patterns can aid in the initial identification and purity assessment of the compound.

It is important to note that while UV-Vis spectroscopy is a useful qualitative tool, its specificity can be limited, especially in complex matrices where other compounds may have overlapping absorption spectra. Therefore, it is often used in conjunction with other, more definitive analytical techniques.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that provides detailed information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). For this compound, MS is an indispensable tool for unambiguous identification and structural elucidation.

When subjected to MS analysis, this compound undergoes ionization, typically through techniques like Electron Ionization (EI), followed by fragmentation. The resulting mass spectrum displays a molecular ion peak corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is highly characteristic of the compound's structure and can be used to confirm its identity. For instance, the mass spectrum of a related compound, ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate, shows a molecular ion peak at m/z 334, with fragmentation patterns that confirm the presence of the ester and ketone groups.

The analysis of these fragmentation patterns allows for the precise determination of the compound's structure. Common fragmentation pathways for esters and ketones can be predicted and observed, providing a high degree of confidence in the identification of this compound.

Method Development and Validation for Trace Level Analysis

The detection and quantification of this compound at trace levels, particularly in complex samples, require the development and validation of sensitive and specific analytical methods. inorganicventures.com This is especially crucial in fields such as environmental monitoring and food chemistry, where even minute concentrations of a substance can be significant. A study focused on developing a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of potentially genotoxic impurities, including ethyl 7-chloro-2-oxoheptanoate, in a drug substance. ijpsr.com

Method development for trace analysis typically involves several key stages. inorganicventures.com The initial step is to define the analytical problem and plan the approach. inorganicventures.com This is followed by the selection of an appropriate analytical technique, often a hyphenated method like GC-MS, which combines the separation power of gas chromatography with the high sensitivity and specificity of mass spectrometry. inorganicventures.com The subsequent phase involves the optimization of various experimental parameters to achieve the desired sensitivity, selectivity, and resolution. inorganicventures.com

Once a method is developed, it must be rigorously validated to ensure its reliability and fitness for purpose. inorganicventures.com Method validation encompasses the evaluation of several key parameters, including:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components. ijpsr.com

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specific range. A correlation coefficient greater than 0.999 is often considered indicative of good linearity. ijpsr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For trace analysis, achieving low LOD and LOQ values is paramount. For example, in the analysis of related impurities, an LOD of 3 µg/g was achieved. ijpsr.com The LOQ is often defined as 10 times the standard deviation of the blank. inorganicventures.com

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision). ijpsr.com Precision is often expressed as the relative standard deviation (RSD). ijpsr.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The following table summarizes the key parameters and typical performance criteria in method validation for trace-level analysis.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ijpsr.com | No interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijpsr.com | Correlation coefficient (r²) > 0.99. ijpsr.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsr.com | Typically 3 times the signal-to-noise ratio. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijpsr.com | Typically 10 times the signal-to-noise ratio. inorganicventures.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. ijpsr.com | Recovery studies within a predefined range (e.g., 80-120%). |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ijpsr.com | Relative Standard Deviation (RSD) ≤ 15%. |

The development and validation of such analytical methods are essential for ensuring the quality and safety of various products and for advancing scientific research.

Computational Chemistry Studies on Ethyl 2 Oxoheptanoate and Alpha Keto Esters

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study alpha-keto esters to elucidate their reactivity and reaction mechanisms.

DFT calculations are instrumental in understanding the electronic landscape of molecules. For instance, in a study of ethyl 3-bromo-2-oxoheptanoate, a related alpha-keto ester, DFT calculations at the B3LYP/6-31G(d) level were used to predict its electrostatic potential. smolecule.com The results indicated a high electron density around the ketone and ester oxygen atoms, identifying them as likely sites for nucleophilic attack. smolecule.com Furthermore, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key application of DFT. For the bromo-derivative, a HOMO-LUMO gap of approximately 5.2 eV was calculated, suggesting moderate reactivity. smolecule.com

DFT calculations have also proven essential in mechanistic studies involving alpha-keto esters. They have been used to investigate the transition states in reactions such as the iridium/f-ampha catalyzed asymmetric hydrogenation of aromatic α-keto esters and the (3+2) cycloaddition of α-keto ester enolates with nitrones. jst.go.jprsc.org In the latter case, DFT calculations helped explain how different stereoselective outcomes could be achieved by altering the nitrone's structure. jst.go.jp Similarly, DFT has been employed to understand the reaction mechanisms and enantioselectivity in palladium-catalyzed cascade reactions for synthesizing α-keto esters. researchgate.net In studies of α-methoxyimino-β-keto esters, DFT calculations were used to rationalize the origins of enantioselectivity by modeling competing transition states. acs.org

The functionalization of ester-terminated azo-ene-yne systems to produce α-ketoesters has also been examined using DFT. nih.gov These computations revealed that the inclusion of a methyl ester stabilized the carbene intermediate, making the coarctate cyclization the thermodynamic pathway. nih.gov

Table 1: Predicted Electronic Properties of an Ethyl 2-Oxoheptanoate Derivative via DFT

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| Electrostatic Potential | High electron density at ketone and ester oxygens | Indicates sites susceptible to nucleophilic attack smolecule.com |

| HOMO-LUMO Gap | ~5.2 eV | Suggests moderate chemical reactivity smolecule.com |

Molecular Modeling for Reactivity and Biological Interactions

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate molecular behavior. For this compound and other alpha-keto esters, these models are crucial for predicting reactivity and understanding interactions with biological macromolecules, such as enzymes.

The alpha-keto ester functional group is a key pharmacophore that can participate in significant intermolecular interactions. Molecular docking studies have shown that the ketone and ester groups can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of target proteins. nih.govresearchgate.net For example, in a study of keto ester derivatives as inhibitors for α-glucosidase and carbonic anhydrase-II, docking analysis revealed that the ester carbonyl group formed several hydrogen bonds with residues like His348, Arg212, and His279 in the α-glucosidase active site. nih.govresearchgate.net

The α-ketoamide moiety, which is structurally similar to the α-ketoester group, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. unipi.it Molecular modeling confirms that the α-ketoamide can establish double hydrogen bonds with donor sites on target proteins. unipi.it This capacity for strong and specific interactions is largely attributable to the arrangement of the keto and amide groups, a principle that extends to α-ketoesters, where the ester group can also act as a hydrogen bond acceptor. researchgate.netunipi.it These modeling studies are vital for structure-activity relationship (SAR) analyses, helping to explain how different substituents on the keto ester scaffold influence biological activity. nih.gov

Conformational Analysis and Spectroscopic Property Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pressbooks.pub For a flexible molecule like this compound, which has a rotatable seven-carbon chain, computational methods are used to determine the most stable, low-energy conformations. libretexts.org

Computational models predict that to minimize torsional and steric strain, the alkyl chain of heptanoate (B1214049) derivatives adopts a staggered configuration. smolecule.com This is consistent with the general principles of conformational analysis in acyclic alkanes, where eclipsed conformations are higher in energy due to repulsive interactions. pressbooks.publibretexts.org The preferred geometry places bulky groups as far apart as possible. libretexts.org

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating the optimized geometry of a molecule, it is possible to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. smolecule.comepstem.net For ethyl 3-bromo-2-oxoheptanoate, computational methods have been used to predict specific chemical shifts in both ¹H and ¹³C NMR spectra, as well as the frequencies of dominant absorptions in the IR spectrum. smolecule.com Such predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Table 2: Predicted Spectroscopic Data for an this compound Derivative

| Spectroscopy Type | Predicted Signals/Peaks |

|---|---|